N'-[(2-phenylbutanoyl)oxy]pyridine-3-carboximidamide
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Overview
Description
N’-[(2-phenylbutanoyl)oxy]pyridine-3-carboximidamide is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.33 g/mol This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and an ester linkage to a 2-phenylbutanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-phenylbutanoyl)oxy]pyridine-3-carboximidamide typically involves the esterification of pyridine-3-carboximidamide with 2-phenylbutanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production of N’-[(2-phenylbutanoyl)oxy]pyridine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-phenylbutanoyl)oxy]pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester or carboximidamide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester or carboximidamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylbutanoyl and pyridine moieties.
Reduction: Reduced forms of the ester and carboximidamide groups.
Substitution: Substituted derivatives with new functional groups replacing the original ester or carboximidamide groups.
Scientific Research Applications
N’-[(2-phenylbutanoyl)oxy]pyridine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(2-phenylbutanoyl)oxy]pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The ester and carboximidamide groups play crucial roles in binding to the active sites of enzymes or receptors, modulating their activities and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-phenylbutanoyl)oxy]pyridine-2-carboximidamide
- N’-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide
Uniqueness
N’-[(2-phenylbutanoyl)oxy]pyridine-3-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it valuable for specialized applications .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-14(12-7-4-3-5-8-12)16(20)21-19-15(17)13-9-6-10-18-11-13/h3-11,14H,2H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXPXEIDJRRBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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